Cas no 36991-49-8 (8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid)

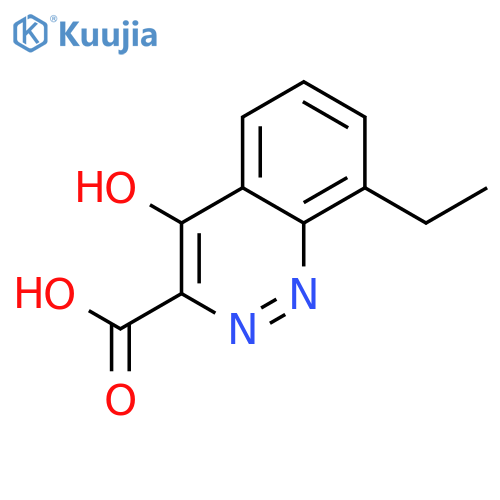

36991-49-8 structure

商品名:8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid

8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid

- A918145

- 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

- 8-ETHYL-4-OXO-1H-CINNOLINE-3-CARBOXYLIC ACID

- 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid

- 36991-49-8

- 8-ethyl-4-oxo-1,4-dihydro-cinnoline-3-carboxylic acid

-

- インチ: InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)

- InChIKey: LGAQCVWFQYVVAX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=NNC2=C(C=CC=C2CC)C1=O)O

計算された属性

- せいみつぶんしりょう: 218.06914219g/mol

- どういたいしつりょう: 218.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM193087-1g |

8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |

36991-49-8 | 95% | 1g |

$1086 | 2021-06-17 | |

| Ambeed | A807586-1g |

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |

36991-49-8 | 95+% | 1g |

$914.0 | 2025-02-25 | |

| Chemenu | CM193087-1g |

8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |

36991-49-8 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734648-1g |

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |

36991-49-8 | 98% | 1g |

¥8957.00 | 2024-05-16 | |

| Alichem | A449042250-1g |

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |

36991-49-8 | 95% | 1g |

$942.33 | 2023-09-02 |

8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

36991-49-8 (8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 307-59-5(perfluorododecane)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36991-49-8)8-ethyl-4-hydroxy-3-Cinnolinecarboxylic acid

清らかである:99%

はかる:1g

価格 ($):823.0